

The Iminosugar DGDP: A Potent Glycosidase Inhibitor with Antiviral Potential

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Compound of Interest

Compound Name: 2,5-Anhydro-2,5-imino-D-glucitol

Cat. No.: B043419

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The iminosugar 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) is a polyhydroxylated pyrrolidine that has garnered significant interest within the scientific community for its potent biological activities. As a structural mimic of monosaccharides, DGDP effectively inhibits the function of various glycosidase enzymes, which play crucial roles in a wide range of biological processes. This inhibitory action forms the basis of its potential therapeutic applications, including in the fields of antiviral and metabolic disease research. This technical guide provides a comprehensive overview of the biological activity of DGDP, including its quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Glycosidase Inhibition

DGDP is a potent competitive inhibitor of both α - and β -glucosidases.[1] These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, DGDP binds to the active site of these enzymes, preventing them from carrying out their normal function.[2]

Quantitative Glycosidase Inhibition Data



While the seminal work by Fleet et al. in 1988 established the potent glycosidase inhibitory activity of DGDP, specific IC50 and Ki values from this original publication are not readily available in currently accessible literature. However, subsequent studies and commercial documentation consistently refer to DGDP as a potent inhibitor. For the purpose of comparison and to provide a quantitative context, the inhibitory activities of the closely related and well-characterized iminosugar, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), are presented below. It is important to note that the inhibitory profile of DGDP may differ.

Enzyme Target	Inhibitor	IC50 / Ki	Source
β-Glucosidase (Agrobacterium sp.)	DMDP derivatives	Ki values in the nanomolar range	[3][4]
Invertase	DMDP	Potent inhibitor	[5]
α-Glucosidase	DMDP	Potent inhibitor	[5]

Antiviral Activity

The antiviral activity of many iminosugars, including potentially DGDP, stems from their ability to inhibit host endoplasmic reticulum (ER) α-glucosidases I and II.[6] These enzymes are critical for the proper folding of viral envelope glycoproteins. Inhibition of these glucosidases leads to misfolded glycoproteins, which can result in the production of non-infectious viral particles or the retention of viral proteins within the ER, thereby reducing viral load.[6]

Quantitative Antiviral Activity Data

Specific antiviral data for DGDP against particular viruses is not extensively reported in the available literature. The following table presents data for other well-studied iminosugars to illustrate the potential antiviral efficacy of this class of compounds.



Virus	Iminosugar	EC50 / EC90	Cell Line	Source
Dengue Virus (DENV)	Novel DNJ derivatives	EC90: 0.2 to 0.6 μΜ	Cell cultures	[1]
Hepatitis C Virus (HCV)	N-nonyl- deoxynojirimycin (NN-DNJ)	-	-	[6]
Human Immunodeficienc y Virus (HIV)	N-butyl- deoxynojirimycin (NB-DNJ)	-	-	[6]
Influenza A Virus	N-nonyl- deoxynojirimycin (NN-DNJ)	Strain-specific inhibition	Cell culture	[6]

Experimental Protocols Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)

A common synthetic route to DGDP involves the intramolecular reductive amination of a suitable azido-sugar precursor.[7]

Materials:

- 5-azido-5-deoxy-α-L-sorbopyranose
- 10% Palladium on carbon (Pd/C)
- Methanol (MeOH)
- Water (H₂O)
- Hydrogenation apparatus (e.g., Parr apparatus)
- Diatomaceous earth (e.g., Celite®)

Procedure:



- Dissolve 5-azido-5-deoxy-α-L-sorbopyranose in a 1:1 mixture of water and methanol.
- Carefully add 10% Pd/C to the solution.
- Transfer the mixture to a hydrogenation apparatus.
- Pressurize the apparatus with hydrogen gas to 4 bar.
- Stir the reaction mixture at room temperature for 24 hours.
- After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
- Thoroughly wash the catalyst with methanol.
- Combine the filtrate and washings and concentrate under reduced pressure to yield DGDP as a colorless solid.[7]

In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against α -glucosidase.

Materials:

- α-Glucosidase from Saccharomyces cerevisiae
- p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
- Test compound (DGDP)
- Phosphate buffer (e.g., 100 mM, pH 6.8)
- Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)
- 96-well microplate
- Microplate reader



Procedure:

- Prepare a series of dilutions of the test compound (DGDP) in phosphate buffer.
- In a 96-well plate, add a defined volume of the α -glucosidase solution to each well.
- Add the different concentrations of the test compound to the respective wells. A control well should contain only the buffer instead of the inhibitor.
- Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
- Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
- Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
- Stop the reaction by adding the sodium carbonate solution to each well.
- Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
- Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vitro β-Glucosidase Inhibition Assay

This protocol is similar to the α -glucosidase assay, with the primary difference being the enzyme and substrate used.

Materials:

- β-Glucosidase (e.g., from almonds or Agrobacterium sp.)
- p-nitrophenyl-β-D-glucopyranoside (pNP-β-Glc) as the substrate
- Test compound (DGDP)



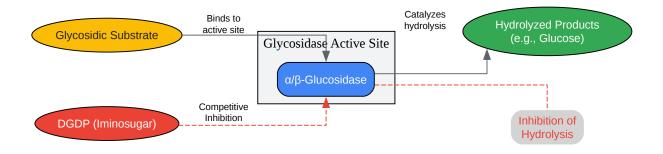
- Appropriate buffer (e.g., citrate or phosphate buffer, pH adjusted for optimal enzyme activity)
- Sodium carbonate (Na₂CO₃) solution
- 96-well microplate
- Microplate reader

Procedure:

- Follow the same steps as for the α -glucosidase inhibition assay, substituting β -glucosidase and pNP- β -Glc.
- Ensure the buffer system and pH are optimized for the specific β-glucosidase being used.
- Calculate the percentage of inhibition and the IC50 value as described above.

Visualizations

Signaling Pathway: Inhibition of Glycosidase

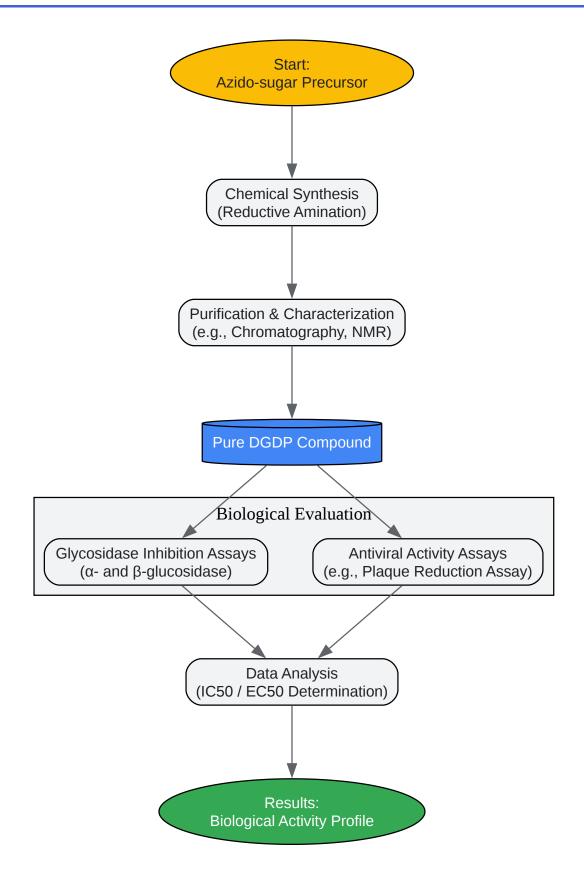


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Caption: Competitive inhibition of glycosidase by DGDP.

Experimental Workflow: Synthesis and Evaluation of DGDP



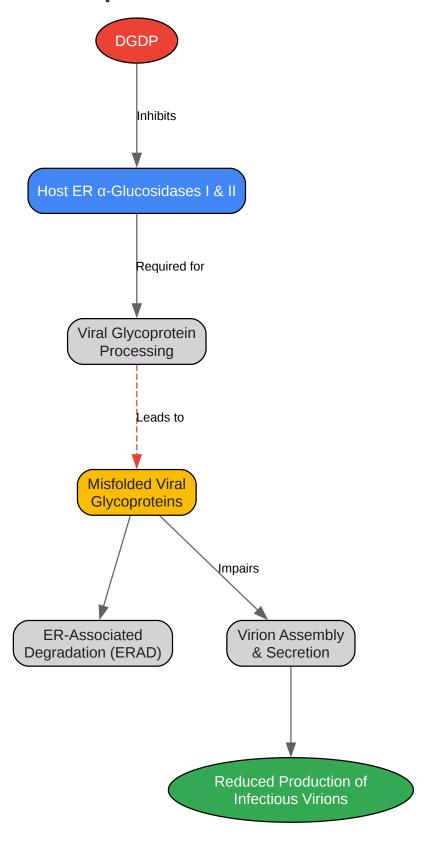


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Caption: Workflow for DGDP synthesis and biological testing.



Logical Relationship: Antiviral Mechanism of Action



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Caption: Antiviral mechanism of DGDP via glucosidase inhibition.

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